1-(Pyrimidin-2-yl)piperidin-4-amine
Descripción general
Descripción
1-(Pyrimidin-2-yl)piperidin-4-amine is a useful research compound. Its molecular formula is C9H14N4 and its molecular weight is 178.23 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Antibacterial Activity
Microwave-Assisted Synthesis : Studies have shown the synthesis of compounds related to 1-(Pyrimidin-2-yl)piperidin-4-amine using microwave irradiation. These compounds exhibit potential antibacterial activities, indicating their application in developing new antibacterial agents (Merugu, Ramesh, & Sreenivasulu, 2010).
Synthesis of Isoindoline-Diones : Another research demonstrates the synthesis of isoindoline-diones from related compounds, highlighting their potential in antimicrobial applications (Merugu, Ramesh, & Sreenivasulu, 2010).
Receptor Agonist Development
GPR119 Agonists : Research focused on developing GPR119 agonists, for potentially treating diabetes, identified derivatives of this compound as promising candidates. These compounds showed potential in enhancing insulin secretion and reducing glucose levels in diabetic models (Kubo et al., 2021).
Sigma-1 Receptor Antagonists : Compounds based on the pyrimidine scaffold, including those related to this compound, have been explored as sigma-1 receptor antagonists. These show potential for treating neuropathic pain, indicating their application in pain management (Lan et al., 2014).
Preparation of Kinase Inhibitors
- Deoxycytidine Kinase Inhibitors : A practical synthesis of key intermediates related to this compound for the preparation of potent deoxycytidine kinase inhibitors has been reported. This research is significant in the development of new cancer therapies (Zhang et al., 2009).
Serotonin Receptor Agonists
- 5-HT1A Agonists : Research in the development of serotonin receptor agonists identified aminopyrimidine derivatives, closely related to this compound, as potential compounds. These findings are relevant for psychiatric and neurological disorder treatments (Dounay et al., 2009).
Drug Metabolism Studies
- Dipeptidyl Peptidase Inhibitors : The metabolism and pharmacokinetics of compounds structurally similar to this compound, used as dipeptidyl peptidase IV inhibitors for treating type 2 diabetes, have been extensively studied. This research provides insights into drug development and pharmacokinetic profiling (Sharma et al., 2012).
Alzheimer's Disease Research
- Cholinesterase and Aβ-Aggregation Inhibitors : Novel pyrimidine derivatives have been synthesized and evaluated as inhibitors of cholinesterase and amyloid-β aggregation, offering potential applications in Alzheimer's disease research (Mohamed et al., 2011).
Mecanismo De Acción
Target of Action
The primary target of 1-(Pyrimidin-2-yl)piperidin-4-amine is Protein Kinase B (PKB or Akt) . PKB is a crucial component of intracellular signaling pathways that regulate growth and survival . It is often deregulated in cancer, making it an attractive target for cancer therapy .
Mode of Action
This compound interacts with its target, PKB, as an ATP-competitive inhibitor . It has been optimized to provide nanomolar inhibitors with up to 150-fold selectivity for the inhibition of PKB over the closely related kinase PKA . This means it competes with ATP for binding to the kinase, thus inhibiting its activity .
Biochemical Pathways
The compound affects the phosphatidylinositol-3 kinase (PI3K) signaling pathway . The binding of extracellular growth factors to tyrosine receptor kinases at the cell surface leads to the activation of PI3K. This, in turn, produces phosphatidylinositol-3,4,5 triphosphate (PI(3,4,5)P3) anchored to the inner side of the plasma membrane . The binding of PKB to PI-3,4,5-P3 promotes the activation of the kinase by phosphorylation on Ser473 and Thr308 . Activated PKB signals through phosphorylation of several enzyme or transcription factor substrates, including GSK3β, FKHRL1, BAD, and mTOR, to promote proliferation, protein translation, progression through the cell cycle, and antiapoptotic survival .
Pharmacokinetics
The compound has been optimized to be an orally bioavailable inhibitor of PKB . Compounds containing 4-amino-4-benzylpiperidines underwent metabolism in vivo, leading to rapid clearance and low oral bioavailability . The linker group between the piperidine and the lipophilic substituent was varied to identify potent and orally bioavailable inhibitors of PKB .
Result of Action
The compound modulates biomarkers of signaling through PKB in vivo and strongly inhibits the growth of human tumor xenografts in nude mice at well-tolerated doses . This indicates that it has a significant effect at the molecular and cellular levels, particularly in the context of cancer therapy .
Análisis Bioquímico
Biochemical Properties
1-(Pyrimidin-2-yl)piperidin-4-amine plays a significant role in biochemical reactions, particularly in the modulation of enzyme activities. It has been observed to interact with protein kinase B (PKB or Akt), a crucial enzyme in intracellular signaling pathways that regulate cell growth and survival . The compound acts as an ATP-competitive inhibitor, demonstrating high selectivity for PKB over other kinases such as protein kinase A (PKA) . This interaction is vital as it influences various downstream signaling pathways, including those involved in cell proliferation and apoptosis.
Cellular Effects
The effects of this compound on cellular processes are profound. It has been shown to inhibit the activity of PKB, leading to reduced cell proliferation and increased apoptosis in cancer cells . This compound also affects cell signaling pathways, particularly the phosphatidylinositol-3 kinase (PI3K) pathway, which is crucial for cell survival and metabolism . By inhibiting PKB, this compound disrupts the phosphorylation of downstream targets such as glycogen synthase kinase 3 beta (GSK3β) and mammalian target of rapamycin (mTOR), thereby influencing gene expression and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through direct binding to the ATP-binding site of PKB . This binding inhibits the kinase activity of PKB, preventing the phosphorylation of its substrates. The compound’s high selectivity for PKB is attributed to its structural compatibility with the ATP-binding pocket, allowing it to effectively compete with ATP . Additionally, this inhibition leads to a cascade of events that alter gene expression and cellular functions, ultimately promoting apoptosis in cancer cells .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but its activity can degrade over extended periods . Long-term studies have shown that continuous exposure to this compound can lead to sustained inhibition of PKB activity, resulting in prolonged effects on cellular functions . The compound’s stability and efficacy may decrease over time, necessitating periodic replenishment in experimental setups .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits PKB activity without causing significant toxicity . At higher doses, it can induce adverse effects, including toxicity and off-target interactions . Studies have shown that there is a threshold dose beyond which the compound’s beneficial effects are outweighed by its toxic effects . Therefore, careful dosage optimization is crucial for achieving the desired therapeutic outcomes in animal models .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those associated with its role as a kinase inhibitor. The compound undergoes metabolism in vivo, leading to its rapid clearance and low oral bioavailability . This metabolism involves various enzymes, including cytochrome P450 enzymes, which facilitate the compound’s breakdown and elimination . The metabolic pathways of this compound also influence its pharmacokinetics and overall efficacy in biological systems .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the compound’s localization to target sites, such as the cytoplasm and nucleus, where it exerts its inhibitory effects on PKB . The distribution of this compound is also influenced by its physicochemical properties, including its solubility and molecular weight .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with PKB and other signaling molecules . Additionally, it can translocate to the nucleus, where it may influence gene expression and other nuclear processes . The localization of this compound is regulated by various factors, including its binding interactions and post-translational modifications .
Propiedades
IUPAC Name |
1-pyrimidin-2-ylpiperidin-4-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N4/c10-8-2-6-13(7-3-8)9-11-4-1-5-12-9/h1,4-5,8H,2-3,6-7,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USLXJAKPMUUGPV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N)C2=NC=CC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70406499 | |
Record name | 1-(Pyrimidin-2-yl)piperidin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70406499 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
412355-81-8 | |
Record name | 1-(Pyrimidin-2-yl)piperidin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70406499 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 412355-81-8 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.